molecular formula C15H13NO4 B1600700 (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane CAS No. 188730-94-1

(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Cat. No. B1600700
CAS RN: 188730-94-1
M. Wt: 271.27 g/mol
InChI Key: MOGUBMMGIJLRHQ-HNNXBMFYSA-N
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Description

“®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane” is a complex organic compound. It contains an oxirane group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom . The compound also contains a benzyloxy group (a benzene ring attached to an oxygen atom) and a nitrophenyl group (a benzene ring with a nitro group). The “®” indicates that this compound is a chiral molecule, meaning it cannot be superimposed on its mirror image.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxirane ring, benzyloxy group, and nitrophenyl group would all contribute to the overall structure. The “®” designation indicates that the compound has a specific three-dimensional arrangement of atoms, known as stereochemistry .


Chemical Reactions Analysis

The oxirane group is known to be highly reactive and can undergo a variety of ring-opening reactions . The nitro group in the nitrophenyl group could also participate in various reactions, such as reduction to an amine. The benzyloxy group might undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups (like the oxirane ring, benzyloxy group, and nitrophenyl group) would all influence its properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific context (such as biological activity or reactivity with a particular substrate), it’s difficult to predict the mechanism of action for this compound .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in synthetic chemistry, materials science, or even biological applications, depending on its properties .

properties

IUPAC Name

(2R)-2-(3-nitro-4-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGUBMMGIJLRHQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446949
Record name (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

CAS RN

188730-94-1
Record name (R)-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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